molecular formula C12H13F2NO2 B13651801 methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13651801
M. Wt: 241.23 g/mol
InChI Key: OIUJTHGEWAFCET-VHSXEESVSA-N
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Description

Methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a difluorophenyl group and a carboxylate ester. The stereochemistry of the compound is defined by the (3S,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a dihydropyrrole.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a difluorobenzene derivative.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the difluorophenyl group to a partially or fully hydrogenated derivative.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like halogens or sulfonates.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The difluorophenyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

    Methyl (3S,4R)-4-(2,4-dichlorophenyl)pyrrolidine-3-carboxylate: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.

Uniqueness

Methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

methyl (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H13F2NO2/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14/h2-4,9-10,15H,5-6H2,1H3/t9-,10+/m0/s1

InChI Key

OIUJTHGEWAFCET-VHSXEESVSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=C(C=C(C=C2)F)F

Canonical SMILES

COC(=O)C1CNCC1C2=C(C=C(C=C2)F)F

Origin of Product

United States

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